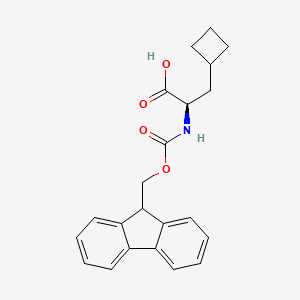
4-Bromo-3',5'-dimethylbenzophenone
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of brominated aromatic compounds is well-documented in the provided papers. For instance, the synthesis of antipyrine derivatives with bromine substituents is achieved with good yields and characterized spectroscopically . Similarly, other brominated compounds are synthesized through various reactions, including the Horner-Wittig-Emmons reaction , Friedel-Crafts reaction , and phase transfer catalyzed polymerization . These methods could potentially be adapted for the synthesis of 4-Bromo-3',5'-dimethylbenzophenone.
Molecular Structure Analysis
X-ray diffraction techniques are commonly used to determine the molecular structure of brominated compounds . The crystal packing, conformation, and intermolecular interactions such as hydrogen bonds and π-π interactions are analyzed to understand the stability and arrangement of molecules in the solid state. For example, the existence of π-π interaction between adjacent bromophenyl rings is noted , which could be relevant for the analysis of 4-Bromo-3',5'-dimethylbenzophenone's structure.
Chemical Reactions Analysis
The papers describe various chemical reactions involving brominated compounds. Cyclization reactions , reactions with DNA bases , and the reactivity towards bromination are discussed. These reactions are crucial for understanding the chemical behavior and potential applications of brominated aromatic compounds, including 4-Bromo-3',5'-dimethylbenzophenone.
Physical and Chemical Properties Analysis
The physical and chemical properties such as solubility, vapor pressure, and electrostatic potential are important for predicting the behavior of chemical compounds in different environments . The papers provide details on the determination of these properties using computational methods like DFT calculations and experimental measurements . These analyses help in understanding the reactivity, stability, and environmental impact of the compounds.
Applications De Recherche Scientifique
Photodynamic Therapy Application
A study by Pişkin, Canpolat, and Öztürk (2020) in the "Journal of Molecular Structure" discussed the synthesis of zinc phthalocyanine derivatives substituted with new benzenesulfonamide derivative groups. These compounds show potential for photodynamic therapy applications, particularly in the treatment of cancer due to their high singlet oxygen quantum yield and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis of Novel Compounds
Abdelhamid and Shiaty (1988) in "Phosphorus, Sulfur, and Silicon and the Related Elements" explored the synthesis of new compounds, including 2-bromothienylglyoxal-2-phenylhydrazone. This research contributes to the broader understanding of chemical reactions and synthesis involving bromo-substituted compounds (Abdelhamid & Shiaty, 1988).
Antioxidant and Anticancer Activities
Several studies have focused on the isolation and identification of bromophenol derivatives from marine algae, with an emphasis on their antioxidant and anticancer activities. For instance, Li et al. (2011) identified bromophenols from the marine red alga Rhodomela confervoides with potent antioxidant activities stronger than conventional controls (Li, Li, Gloer, & Wang, 2011). Similarly, Dong et al. (2022) synthesized new methylated and acetylated bromophenol derivatives, evaluating their antioxidant and anticancer activities at the cellular level (Dong et al., 2022).
Photolysis Research
Levin, Sul’timova, and Chaikovskaya (2005) in the "Russian Chemical Bulletin" studied the quenching kinetics of 4,4′-dimethylbenzophenone triplet state with para-substituted phenol derivatives. This research contributes to the understanding of photolysis in chemical reactions, particularly involving bromo-substituted phenols (Levin, Sul’timova, & Chaikovskaya, 2005).
Antibacterial Properties
The research by Xu et al. (2003) highlighted the antibacterial properties of bromophenols isolated from Rhodomela confervoides. This study is significant in exploring natural compounds with potential therapeutic applications (Xu et al., 2003).
Safety and Hazards
Mécanisme D'action
Target of Action
Based on its chemical structure, it can be inferred that it may interact with proteins or enzymes that have affinity for aromatic compounds .
Mode of Action
It’s known that brominated aromatic compounds often participate in reactions such as free radical bromination and nucleophilic substitution . These reactions can lead to changes in the target molecules, potentially altering their function .
Biochemical Pathways
Brominated compounds are known to be involved in various biochemical processes, including the biosynthesis of unsaturated fatty acids .
Pharmacokinetics
The bioavailability of such compounds can be influenced by factors such as their lipophilicity, molecular weight, and the presence of functional groups that can participate in metabolic reactions .
Result of Action
Brominated aromatic compounds can potentially cause changes in cellular function through their interactions with target molecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Bromo-3’,5’-dimethylbenzophenone. Factors such as pH, temperature, and the presence of other molecules can affect its reactivity and interactions with target molecules .
Propriétés
IUPAC Name |
(4-bromophenyl)-(3,5-dimethylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO/c1-10-7-11(2)9-13(8-10)15(17)12-3-5-14(16)6-4-12/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFRPMOZPXNBPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373648 | |
| Record name | 4-Bromo-3',5'-dimethylbenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3',5'-dimethylbenzophenone | |
CAS RN |
844879-16-9 | |
| Record name | (4-Bromophenyl)(3,5-dimethylphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=844879-16-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-3',5'-dimethylbenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






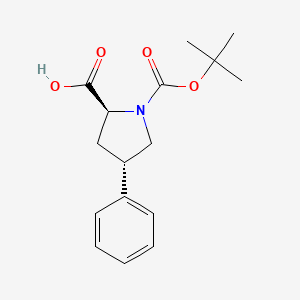
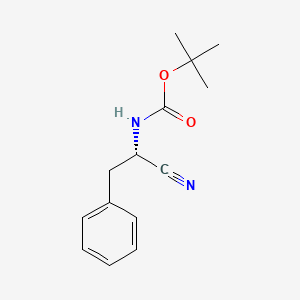
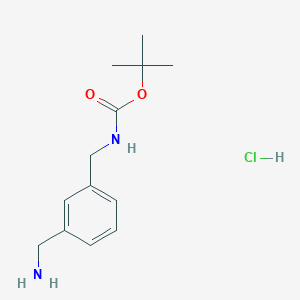
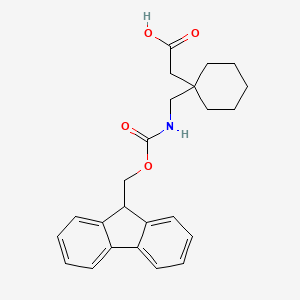

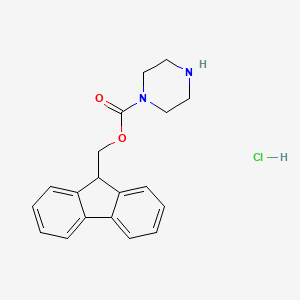
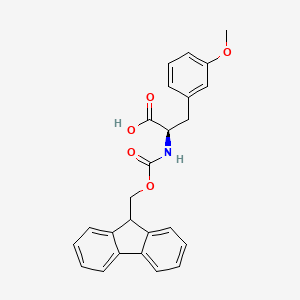
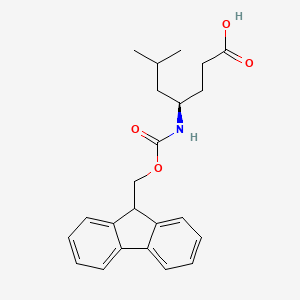

![(2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(4-phenylphenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B1334012.png)
